Averufin dimethyl ether
Description
Contextualization within Fungal Secondary Metabolites
Fungi are prolific producers of a vast array of low-molecular-weight compounds known as secondary metabolites. sci-hub.se Unlike primary metabolites, which are essential for growth and reproduction, these specialized compounds are not required for the organism's basic survival but play crucial roles in its interaction with the environment. sci-hub.se Fungal secondary metabolites exhibit immense structural diversity and are classified into major chemical classes, including polyketides, non-ribosomal peptides, terpenes, and alkaloids, often synthesized by complex enzymatic machinery encoded in biosynthetic gene clusters. sci-hub.senih.govcellmolbiol.org These molecules can have potent biological activities, serving as virulence factors for pathogenic fungi, defense agents against competing microbes, or signaling molecules. sci-hub.sefrontiersin.orgfda.gov
Within this rich chemical landscape, compounds derived from polyketides represent one of the largest and most studied families. Averufin (B1665840) dimethyl ether belongs to this group, as it is a derivative of averufin, a well-known anthraquinone (B42736) mycotoxin. nih.gov Averufin itself is produced by several species of filamentous fungi, most notably from the genus Aspergillus, such as Aspergillus versicolor and certain mutant strains of Aspergillus parasiticus. nih.govclockss.org These fungi produce a spectrum of secondary metabolites, and the study of compounds like averufin and its derivatives is fundamental to understanding fungal biochemistry, ecology, and their potential impact on human health and agriculture. nih.govcellmolbiol.org
Chemical Class and Structural Relationship to Averufin
Averufin dimethyl ether is classified as an anthraquinone derivative. The core of its structure is an anthraquinone, a tricyclic aromatic ketone based on anthracene. Specifically, it is a derivative of its parent compound, averufin.
Averufin (C₂₀H₁₆O₇) is a complex polyketide characterized by a 1,3,6,8-tetrahydroxyanthraquinone scaffold, which is further modified with a complex cyclic ether side-chain containing a spiroketal system. fda.govcdnsciencepub.comnih.gov The key structural features of averufin are the phenolic hydroxyl groups on the anthraquinone nucleus and the intricate side chain.
This compound (C₂₂H₂₀O₇) is a methylated form of averufin. nih.govchemspider.com The "dimethyl ether" designation indicates that two of the hydroxyl (-OH) groups on the averufin molecule have been converted into methoxy (B1213986) (-OCH₃) groups. Specifically, the hydroxyl groups at positions 6 and 8 of the anthraquinone core are methylated. This structural modification, while seemingly minor, significantly alters the compound's physicochemical properties, such as polarity and hydrogen-bonding capacity, which in turn influences its biological activity. nih.gov
Table 1: Comparison of Chemical Properties
| Property | Averufin | This compound |
|---|---|---|
| Chemical Formula | C₂₀H₁₆O₇ fda.govnih.gov | C₂₂H₂₀O₇ chemspider.com |
| Molar Mass | 368.34 g/mol fda.gov | 396.39 g/mol |
| Core Structure | 1,3,6,8-Tetrahydroxyanthraquinone | 1,3-Dihydroxy-6,8-dimethoxyanthraquinone |
| Key Functional Groups | Phenolic hydroxyls, Ketones, Ethers | Phenolic hydroxyls, Ketones, Methoxy ethers |
Significance as a Metabolite and Research Target
The significance of this compound in research stems primarily from its relationship to averufin and its use as a chemical probe to understand toxicological mechanisms. Averufin is a critical intermediate in the biosynthetic pathway of the aflatoxins, a group of highly toxic and carcinogenic mycotoxins produced by certain Aspergillus species. clockss.orgrsc.orgnih.gov The conversion of averufin to later intermediates like versiconal (B1263273) hemiacetal acetate (B1210297) is a key step in this pathway. rsc.orgnih.gov
While this compound is not a known natural intermediate in aflatoxin biosynthesis, its study provides valuable insights into structure-activity relationships. A key piece of research investigated the effects of both averufin and this compound on isolated rat liver mitochondria. nih.gov This study revealed that the two closely related molecules have distinct modes of action on cellular respiration.
Table 2: Summary of Research Findings on Mitochondrial Effects
| Compound | Observed Effect on Mitochondria | Significance |
|---|---|---|
| Averufin | Acts as a potent uncoupling agent of oxidative phosphorylation. nih.gov | This effect helps explain the cellular toxicity of averufin. nih.gov |
| This compound | Does not uncouple oxidative phosphorylation but instead inhibits state 3 (active) respiration. nih.gov | Demonstrates that the free phenolic hydroxyl groups are crucial for the uncoupling activity of averufin. Serves as a tool to differentiate between mitochondrial uncoupling and respiratory chain inhibition. nih.gov |
This research highlights the importance of the phenolic hydroxyl groups for averufin's ability to act as a protonophore and uncouple the mitochondrial respiratory chain. nih.gov By methylating these groups, the resulting this compound loses this capability and instead exhibits an inhibitory effect. nih.gov This makes it a valuable research target for toxicologists and biochemists studying mitochondrial function and the specific mechanisms of mycotoxin-induced cellular damage. Its use in comparative studies helps to dissect the molecular requirements for specific types of mitochondrial toxicity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61470-56-2 |
|---|---|
Molecular Formula |
C22H20O7 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(1S,17S)-3-hydroxy-7,9-dimethoxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |
InChI |
InChI=1S/C22H20O7/c1-22-6-4-5-13(28-22)18-15(29-22)9-12-17(21(18)25)20(24)16-11(19(12)23)7-10(26-2)8-14(16)27-3/h7-9,13,25H,4-6H2,1-3H3/t13-,22-/m0/s1 |
InChI Key |
UOWSTUZKQCORDT-XMHCIUCPSA-N |
Isomeric SMILES |
C[C@]12CCC[C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5OC)OC |
Canonical SMILES |
CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5OC)OC |
Origin of Product |
United States |
Natural Occurrence and Isolation of Averufin Dimethyl Ether
The production of Averufin (B1665840) dimethyl ether is confined to the fungal kingdom, with specific species demonstrating the capability to synthesize this complex molecule. Understanding the ecological niches of these fungi provides insight into the natural environments where this compound may be found.
Fungal Source Organisms and Their Ecological Contexts
Aspergillus versicolor is a ubiquitous filamentous fungus, commonly found in a diverse range of environments including soil, decaying plant material, marine ecosystems, and indoor settings. amanote.com This species is well-documented as a producer of a wide array of secondary metabolites, including the biosynthetic precursor to Averufin dimethyl ether, averufin. nih.govrsc.orgrsc.org The production of averufin is a key step in the biosynthetic pathway of aflatoxins, a class of mycotoxins. nih.gov While the direct production of this compound by A. versicolor is not as extensively documented as its precursor, the presence of the necessary biosynthetic machinery makes it a significant organism of interest.
A. versicolor thrives in damp conditions and is frequently isolated from water-damaged buildings and stored grains. Its ability to adapt to various environmental conditions contributes to its widespread distribution and its role as a source of diverse chemical compounds.
Emericella foeniculicola has been definitively identified as a producer of this compound. amanote.comamanote.com Emericella is the teleomorphic (sexual reproductive stage) genus of Aspergillus, and species within this genus are known for their rich and varied secondary metabolism. The isolation of this compound from E. foeniculicola provides a direct link between this fungal species and the compound. amanote.com
The ecological context of Emericella species often overlaps with that of Aspergillus, with many being found in soil and on plant matter. Their metabolic diversity is a subject of ongoing research, with the potential for discovering novel bioactive compounds.
Several other fungal species are known to produce averufin, the immediate precursor to this compound, highlighting a shared biosynthetic capability among certain fungi.
| Fungal Species | Biosynthetic Precursor Produced |
| Aspergillus ustus | Averufin |
| Penicillium verruculosum | Averufin |
| Fusarium decemcellulare | Naphthoquinone pigments (related anthraquinones) researchgate.net |
Aspergillus ustus is another species within the Aspergillus genus that has been shown to produce averufin. This fungus is commonly found in soil and is known for its production of a variety of secondary metabolites.
Research has also indicated that Penicillium verruculosum, a mold found on stored cereals and other food products, is a producer of averufin. This finding expands the range of fungal genera known to synthesize this key precursor.
While direct production of averufin or this compound by Fusarium decemcellulare has not been definitively established, this species is known to produce other naphthoquinone pigments, which are structurally related to anthraquinones. researchgate.net This suggests that the fundamental biosynthetic pathways for these types of compounds may be present in this fungus.
Advanced Isolation and Purification Methodologies
The isolation and purification of this compound from fungal cultures involve a multi-step process that leverages the compound's physicochemical properties.
Solvent Extraction Techniques
The initial step in isolating this compound involves extracting the compound from the fungal biomass or the culture medium. This is typically achieved through solvent extraction, a technique that relies on the differential solubility of the target compound in a particular solvent compared to other components of the mixture.
Commonly used solvents for the extraction of fungal anthraquinones like this compound include:
Chloroform: A nonpolar solvent effective at dissolving many organic compounds.
Ethyl acetate (B1210297): A moderately polar solvent also widely used for extracting secondary metabolites.
Methanol and Ethanol: Polar solvents that can be used, often in combination with less polar solvents, to extract a broad range of compounds.
The choice of solvent is critical and is often determined empirically to maximize the yield of the target compound while minimizing the co-extraction of impurities.
Chromatographic Fractionation and Purification
Following the initial solvent extraction, the crude extract containing this compound is subjected to one or more chromatographic techniques to separate it from other co-extracted compounds.
Thin-Layer Chromatography (TLC): TLC is a valuable tool for the initial analysis of the crude extract and for monitoring the progress of purification. It allows for the rapid separation of compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). For anthraquinones, various solvent systems can be employed, often consisting of a mixture of a nonpolar solvent (like toluene (B28343) or hexane) and a more polar solvent (such as ethyl acetate or acetone).
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification of this compound. It offers high resolution and sensitivity, allowing for the separation of closely related compounds. In a typical HPLC setup for anthraquinone (B42736) purification, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The composition of the mobile phase is often varied in a gradient to achieve optimal separation. The compound of interest is detected as it elutes from the column, typically by UV-Vis spectrophotometry, as anthraquinones exhibit strong absorbance in the ultraviolet and visible regions of the spectrum.
The combination of these extraction and chromatographic methods allows for the isolation of this compound in a highly purified form, which is essential for its structural elucidation and further scientific investigation.
Biosynthesis and Metabolic Pathways Involving Averufin Dimethyl Ether
Position within the Aflatoxin and Sterigmatocystin Biosynthetic Cascade
The biosynthesis of aflatoxin B1 (AFB1) is a multi-step process involving at least 27 enzymes encoded by a gene cluster. mdpi.com The pathway proceeds from simple acetate (B1210297) units to complex polyketides, which are then converted through a series of anthraquinone (B42736) and xanthone (B1684191) intermediates to the final aflatoxin products. nih.gov
Averufin (B1665840) (AVF) is a well-established and critical intermediate in the formation of AFB1. rsc.orgmdpi.com Its place in the biosynthetic sequence is firmly positioned after precursors such as norsolorinic acid (NOR), averantin (B1666156) (AVN), and 5'-hydroxyaverantin (B15418084) (HAVN), and before the formation of versiconal (B1263273) hemiacetal acetate (VHA). reviberoammicol.comnih.gov
The biosynthetic pathway from averufin to later intermediates is not strictly linear. Instead, it is characterized by a "metabolic grid," where a set of related intermediates can be interconverted by a group of enzymes with broad substrate specificities. mdpi.comasm.org This concept helps explain the variety of metabolites that can accumulate in different fungal mutants and under various conditions.
A notable metabolic grid exists involving the intermediates versiconal hemiacetal acetate (VHA), versiconol (B1264608) acetate (VOAc), versiconal (VHOH, also abbreviated as VAL), and versiconol (VOH). mdpi.com Enzymes within this grid, such as specific esterases and reductases, can catalyze parallel reactions. For example, an esterase encoded by the estA gene (aflJ) is responsible for converting VHA to VHOH and also VOAc to VOH. mdpi.com This network of interconnected reactions adds complexity but also provides metabolic flexibility to the fungus. researchgate.net The elucidation of these grids has been crucial for understanding how the fungus channels intermediates towards the final synthesis of aflatoxin. asm.org
Enzymatic Transformations of Averufin and Related Compounds
The conversion of averufin and its subsequent products involves a coordinated effort between enzyme systems located in different cellular compartments, primarily the microsomes and the cytosol. These enzymes exhibit remarkable specificity and are dependent on various cofactors for their activity.
The initial transformation of averufin is catalyzed by a microsomal enzyme system. asm.org This reaction is highly stereospecific, acting exclusively on the (1′S,5′S)-Averufin enantiomer to produce hydroxyversicolorone (B1196034) (HVN). The (1′R,5′R)-Averufin form does not serve as a substrate for this enzyme. asm.org This conversion is an oxidative process that requires the presence of NADPH as a cofactor. asm.org The microsomal enzyme, likely a P450 monooxygenase, catalyzes the reaction from averufin to HVN, which is then rapidly converted to VHA by cytosolic enzymes that may contaminate the microsomal fraction during experimental preparation. nih.govasm.org This strict stereospecificity ensures the correct configuration of the bisfuran ring system that is characteristic of the more toxic aflatoxins.
The cytosol is the site for numerous key enzymatic reactions in the aflatoxin pathway, many of which are dependent on specific cofactors. The conversion of 5'-hydroxyaverantin (HAVN) to averufin, for instance, is a two-step process catalyzed by two distinct cytosolic enzymes. nih.govnih.gov
HAVN Dehydrogenase : The first enzyme, HAVN dehydrogenase, oxidizes HAVN to a novel intermediate, 5'-oxoaverantin (B1264410) (OAVN). This reaction is strictly dependent on NAD as a cofactor and does not utilize NADP. nih.govnih.gov
OAVN Cyclase : The second enzyme, OAVN cyclase, catalyzes the conversion of the OAVN intermediate to averufin. This cyclase does not require any cofactors for its activity. nih.govnih.gov
Other cytosolic reactions also show strong cofactor dependencies. The conversion of norsolorinic acid (NA) to averantin (AVN) is catalyzed by a reductase that requires either NADH or NADPH. nih.govcapes.gov.br Similarly, many steps within the metabolic grid downstream of averufin, such as the reduction of versicolorone (B1219424) (VONE), are dependent on NADPH. asm.org
Specific enzymes with defined roles are critical for advancing the biosynthetic pathway. Oxidoreductases and esterases are particularly important in the steps following averufin conversion.
A key enzyme, previously identified as VHA reductase, has been shown to have broader activity. This purified cytosolic enzyme not only catalyzes the reaction from VHA to versiconol acetate (VOAc) but also the conversion of hydroxyversicolorone (HVN) to versicolorone (VONE). asm.org This demonstrates the multi-functionality of some pathway enzymes.
Esterases, such as the one encoded by the estA (aflJ) gene, play a crucial role in the metabolic grid by hydrolyzing acetate groups. mdpi.com This enzyme facilitates the conversion of VHA to versiconal (VHOH) and VOAc to versiconol (VOH), reactions that can be inhibited by esterase inhibitors like dichlorvos. nih.govasm.org These enzymatic steps are essential for modifying the side chain of the anthraquinone molecule, preparing it for the subsequent cyclization reactions that form the bisfuran ring system of aflatoxin. mdpi.com
Data Tables
Table 1: Key Enzymatic Reactions in the Aflatoxin Pathway
| Enzyme/System | Cellular Location | Substrate | Product(s) | Cofactor(s) | Citation(s) |
|---|---|---|---|---|---|
| Microsomal Enzyme | Microsome | (1′S,5′S)-Averufin | Hydroxyversicolorone (HVN) | NADPH | asm.org |
| HAVN Dehydrogenase | Cytosol | 5'-Hydroxyaverantin (HAVN) | 5'-Oxoaverantin (OAVN) | NAD | nih.govnih.gov |
| OAVN Cyclase | Cytosol | 5'-Oxoaverantin (OAVN) | Averufin (AVF) | None | nih.govnih.gov |
| VHA Reductase | Cytosol | Hydroxyversicolorone (HVN) | Versicolorone (VONE) | NADPH | asm.org |
| Esterase (estA) | Cytosol | Versiconal Hemiacetal Acetate (VHA) | Versiconal (VHOH) | None | mdpi.com |
Genetic Regulation of the Averufin Biosynthetic Pathway
The biosynthesis of averufin is a complex process orchestrated by a suite of enzymes encoded by a dedicated gene cluster. The regulation of this pathway is tightly controlled at the genetic level, ensuring the coordinated expression of the necessary biosynthetic genes.
Identification and Characterization of Biosynthesis Gene Clusters (e.g., afl gene cluster)
Averufin is a key intermediate in the biosynthetic pathway of aflatoxins, which are toxic secondary metabolites produced primarily by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus. nih.govmdpi.com The genes responsible for this pathway are organized into a contiguous 75-kb region of the fungal genome known as the aflatoxin gene cluster. nih.gov This cluster contains approximately 30 genes that encode the enzymes and regulatory proteins required for the synthesis of aflatoxins. nih.gov
The discovery and characterization of this gene cluster have been fundamental to understanding the biosynthesis of averufin and other related metabolites. nih.gov The pathway-specific regulatory gene, aflR, is centrally located within this cluster and plays a pivotal role in activating the transcription of the other structural genes. mdpi.comnih.gov Adjacent to aflR is another regulatory gene, aflS (also known as aflJ), which is also involved in the regulation of the biosynthetic pathway. nih.govmdpi.com The clustered organization of these genes facilitates their coordinated expression, which is crucial for the efficient production of the final aflatoxin products. nih.gov
Functional Analysis of Key Biosynthetic Genes
The conversion of early precursors to averufin and its subsequent transformation involve several key enzymes encoded within the afl gene cluster. Functional analysis, often through gene deletion and complementation studies, has elucidated the specific roles of these genes.
aflC/pksA : This gene encodes a polyketide synthase, a crucial enzyme that initiates the biosynthetic pathway. nih.gov It is responsible for assembling the foundational polyketide skeleton from acetate and malonate units, which will ultimately be cyclized and modified to form the first stable intermediate of the pathway, norsolorinic acid. nih.gov
aflI/avfA : The gene aflI (also known as avfA) is involved in the conversion of averufin (AVF) to versiconal hemiacetal acetate (VHA). nih.govnih.gov Mutant strains with a deleted or non-functional aflI gene accumulate averufin, demonstrating its essential role in the step immediately following averufin in the pathway. nih.gov While its precise oxidative role is not fully understood, it is required for this conversion. nih.gov Complementation of an averufin-accumulating mutant with a functional aflI gene restores the ability to produce VHA and subsequent aflatoxins. nih.gov
aflV/cypX : This gene encodes a cytochrome P450 monooxygenase. nih.govnih.gov Gene disruption experiments have demonstrated that cypX is responsible for catalyzing the conversion of averufin (AVR) to hydroxyversicolorone (HVN). nih.govnih.gov Mutants lacking a functional cypX gene lose the ability to produce aflatoxins and accumulate averufin in their mycelia. nih.govnih.gov
aflW/moxY : Following the action of cypX, the gene aflW (or moxY) encodes another monooxygenase. nih.gov This enzyme catalyzes a Baeyer-Villiger oxidation reaction, converting hydroxyversicolorone (HVN) to versiconal hemiacetal acetate (VHA). nih.gov Mutants with a disrupted moxY gene accumulate HVN, confirming its role in the step after the cypX-catalyzed reaction. nih.gov
hypC/hypB1 : The specific roles of genes designated hypC or hypB1 are not as clearly defined in the direct conversion pathway involving averufin within the primary aflatoxin literature. The aflatoxin gene cluster does contain genes with hypothetical functions, such as aflY (hypA), which is thought to be involved in the conversion of versicolorin (B1264617) A to demethylsterigmatocystin. nih.gov
| Gene | Encoded Enzyme/Protein | Function in the Biosynthetic Pathway |
|---|---|---|
| aflC/pksA | Polyketide Synthase | Synthesizes the initial polyketide skeleton, a precursor to norsolorinic acid. nih.gov |
| aflI/avfA | Oxidase (function unclear) | Required for the conversion of Averufin (AVF) to Versiconal Hemiacetal Acetate (VHA). nih.govnih.gov |
| aflV/cypX | Cytochrome P450 Monooxygenase | Catalyzes the conversion of Averufin (AVR) to Hydroxyversicolorone (HVN). nih.govnih.gov |
| aflW/moxY | Monooxygenase | Catalyzes the Baeyer-Villiger oxidation of Hydroxyversicolorone (HVN) to Versiconal Hemiacetal Acetate (VHA). nih.govnih.gov |
Metabolic Studies and Precursor Incorporation
Metabolic studies, particularly those employing isotopic labeling and feeding experiments, have been instrumental in delineating the precise sequence of reactions in the biosynthetic pathway leading to and from averufin.
Isotopic Labeling Experiments for Carbon Skeleton Tracing (e.g., ¹³C- and ²H-labeled precursors)
Isotopic labeling is a powerful technique used to trace the origin and fate of atoms within a metabolic pathway. nih.gov In the study of averufin biosynthesis, experiments using precursors labeled with stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H) have been critical.
Early studies utilized doubly-labeled sodium acetate ([1-¹³C, ¹⁸O₂]acetate) fed to Aspergillus parasiticus cultures. capes.gov.br The incorporation of these isotopes into the averufin molecule was detected using ¹³C-NMR, which confirmed that the entire carbon skeleton of averufin is derived from acetate units, consistent with a polyketide pathway. rsc.org
Further experiments involved the synthesis of isotopically labeled averufin itself. For instance, (±)-[1′-¹³C,²H]averufin was synthesized and fed to mycelial suspensions of A. parasiticus. rsc.org The subsequent analysis of the produced aflatoxin B₁ showed specific and efficient incorporation of the labels. This demonstrated unequivocally that averufin is incorporated intact into the aflatoxin molecule and that the deuterium at the C-1' position of averufin is retained during the transformation, ending up at the C-13 position of aflatoxin B₁. rsc.org These tracing experiments were crucial for establishing the direct precursor-product relationship between averufin and later intermediates in the pathway. rsc.org
| Labeled Precursor | Key Finding | Reference |
|---|---|---|
| [1-¹³C, ¹⁸O₂]acetate | Confirmed the polyketide origin of the averufin carbon skeleton. | capes.gov.br |
| (±)-[1′-¹³C,²H]averufin | Demonstrated the intact incorporation of averufin into aflatoxin B₁ and traced the fate of specific atoms. | rsc.org |
Feeding Experiments with Biosynthetic Intermediates
Feeding experiments involve supplying a mutant strain of a fungus, which is blocked at a specific step in a biosynthetic pathway, with an intermediate that is produced after the block. If the fungus can then produce the final product, it confirms the compound's status as a pathway intermediate.
In the context of averufin, feeding experiments have been essential for ordering the steps in the pathway. For example, a mutant of Aspergillus parasiticus with a disrupted cypX gene accumulates averufin and cannot produce aflatoxins. nih.gov When this mutant is fed with hydroxyversicolorone (HVN), the product of the CypX enzyme, its ability to produce aflatoxins is restored. nih.govnih.gov However, feeding this same mutant with averufin or its precursor, oxoaverantin (OAVN), does not lead to aflatoxin production. nih.govnih.gov This elegantly demonstrates that averufin is an intermediate that comes before HVN in the biosynthetic sequence and that the function of the cypX gene product is to convert averufin to HVN. nih.govnih.gov
Influence of Environmental Factors on Metabolite Accumulation (e.g., bicarbonate effects on averufin accumulation)
The biosynthesis of fungal secondary metabolites, including anthraquinones like averufin and its derivatives, is significantly influenced by the surrounding environmental conditions. Factors such as pH, temperature, and the chemical composition of the growth medium can dramatically alter the metabolic output of a fungus, leading to the accumulation of specific intermediates in a biosynthetic pathway. One notable example of this phenomenon is the effect of bicarbonate on the accumulation of averufin in certain fungal species.
Detailed research findings have demonstrated that the presence of sodium bicarbonate in the culture medium can lead to a significant accumulation of averufin in Aspergillus parasiticus. researchgate.netresearchgate.netnih.gov This fungus is well-known for producing aflatoxins, a group of mycotoxins for which averufin is a key intermediate. rsc.orgoup.comrsc.orgmdpi.com Under normal growth conditions, averufin is further converted through a series of enzymatic steps to ultimately form aflatoxins. However, the introduction of bicarbonate appears to disrupt this metabolic flow.
Studies have shown that when Aspergillus parasiticus is grown in the presence of sodium bicarbonate, the colonies exhibit abnormal pigmentation, a visual cue that suggests a change in the production of pigmented secondary metabolites. researchgate.netnih.gov Subsequent chemical analysis of extracts from these cultures has confirmed the accumulation of specific intermediates of the aflatoxin biosynthetic pathway. Thin-layer chromatography and mass spectrometry analyses have identified averufin and versicolorin A as major metabolites that accumulate in bicarbonate-grown cultures. researchgate.netnih.gov
The mechanism by which bicarbonate exerts this effect is thought to be related to an increase in the pH of the culture medium. nih.gov While the inhibition of fungal growth by bicarbonate cannot be solely attributed to the elevation in pH, the altered metabolite profile, including the lack of fluorescence typical of aflatoxin production and the specific accumulation of intermediates like averufin, appears to be a direct consequence of the pH shift. nih.gov This suggests that one or more enzymes downstream of averufin in the aflatoxin pathway are sensitive to higher pH levels, leading to a metabolic block and the subsequent buildup of averufin.
The accumulation of averufin under these conditions provides a clear example of how an environmental factor can be manipulated to alter a complex biosynthetic pathway. This principle has practical implications for controlling mycotoxin production and for the potential biotechnological production of specific fungal metabolites.
**Interactive Data Table: Effect of Sodium Bicarbonate on Averufin Accumulation in *Aspergillus parasiticus***
| Experimental Condition | Observation | Accumulated Metabolites Identified | Reference |
| Growth on standard Czapek's agar (B569324) (Control) | Normal colony pigmentation and fluorescence under UV light, indicative of aflatoxin production. | Aflatoxins (B1, G1, B2, G2) | nih.gov |
| Growth on Czapek's agar supplemented with sodium bicarbonate | Abnormal colony pigmentation, reduced or absent fluorescence under UV light. | Averufin, Versicolorin A | researchgate.netresearchgate.netnih.gov |
| Growth on Czapek's agar with pH adjusted to 7.5-8.5 with NaOH | Reduced fluorescence, altered aflatoxin distribution with elevated levels of B1 and G1. | Aflatoxins (primarily B1 and G1) | nih.gov |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Quantification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides granular information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
It is anticipated that the ¹H NMR spectrum of averufin (B1665840) dimethyl ether would show characteristic signals for aromatic protons, protons of the dihydrofuran ring system, a methyl group, and notably, two methoxy (B1213986) groups, which would distinguish it from averufin. Similarly, the ¹³C NMR spectrum would display resonances for the carbon atoms of the anthraquinone (B42736) core, the side chain, and the two additional methoxy carbons.
Table 1: Anticipated ¹H NMR Resonances for Averufin Dimethyl Ether Note: This table is predictive, as experimental data was not found in the reviewed literature.
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | s, d, dd |
| Methoxy Protons | 3.8 - 4.2 | s |
| Dihydrofuran Protons | 4.5 - 5.5 | m |
| Aliphatic Protons | 1.5 - 3.0 | m |
| Methyl Protons | 1.0 - 1.5 | s |
Table 2: Anticipated ¹³C NMR Resonances for this compound Note: This table is predictive, as experimental data was not found in the reviewed literature.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl Carbons | 180 - 190 |
| Aromatic Quaternary Carbons | 110 - 165 |
| Aromatic CH Carbons | 100 - 140 |
| Dihydrofuran Carbons | 70 - 90 |
| Methoxy Carbons | 55 - 65 |
| Aliphatic Carbons | 20 - 40 |
| Methyl Carbon | 15 - 25 |
Two-dimensional (2D) NMR techniques are powerful for establishing the intricate bonding network within a molecule.
COSY (Correlation Spectroscopy) would be employed to identify proton-proton (¹H-¹H) coupling networks, revealing adjacent protons within the molecular structure of this compound.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule, such as linking the methoxy groups to their specific positions on the anthraquinone core.
While specific 2D NMR data for this compound is not available, these techniques are routinely applied for the structural elucidation of similar natural products.
Isotopically enriched NMR spectroscopy is a vital tool for investigating the biosynthetic pathways of natural products. Studies on the biosynthesis of averufin have utilized precursors labeled with stable isotopes like ¹³C and ¹⁸O. By feeding microorganisms such as Aspergillus parasiticus with isotopically labeled acetate (B1210297), researchers have been able to trace the incorporation of these labels into the averufin molecule using ¹³C NMR. This has provided definitive evidence for its formation from ten intact acetate units and has elucidated the folding pattern of the precursor polyketide chain. thno.orgchemicalbook.com Similar isotopic labeling studies could be envisioned for this compound to understand its biosynthetic origins, should it be a naturally occurring metabolite.
Mass Spectrometry (MS) Applications
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.
High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. While specific HREIMS data for this compound were not found, analysis of the parent compound, averufin, shows characteristic fragmentation patterns. The MS/MS mass spectrum of averufin reveals a precursor ion and several product ions, which can be used to identify the compound and infer its structure.
Table 3: MS/MS Fragmentation Data for Averufin
| Precursor Ion (m/z) | Product Ions (m/z) |
| 369.09 | 351.08, 325.06, 297.07, 283.05, 269.03, 255.05, 241.03, 227.05, 213.03, 199.05, 185.03, 171.01, 157.03, 143.01, 129.02, 115.00 |
It is expected that the HREIMS spectrum of this compound would show a molecular ion peak corresponding to its exact mass, and its fragmentation pattern would likely involve the loss of methyl groups and other characteristic cleavages of the anthraquinone core and the dihydrofuran ring.
Desorption Chemical Ionization (DCI) is a soft ionization technique often used for thermally labile or non-volatile compounds. In DCI-MS, the sample is rapidly heated on a probe, and the desorbed molecules are ionized by chemical ionization using a reagent gas. This method typically produces a prominent pseudomolecular ion (e.g., [M+H]⁺ or [M+NH₄]⁺), which helps to confirm the molecular weight of the analyte with minimal fragmentation. Specific DCI-MS data for this compound is not available in the current literature. However, this technique would be a suitable method for confirming its molecular weight due to the relatively gentle ionization process.
Molecular Mass Confirmation of Biosynthetic Intermediates
Mass spectrometry is a cornerstone technique for confirming the molecular mass of biosynthetic intermediates, providing crucial evidence for their identification. In the biosynthetic pathway of aflatoxins, of which averufin is a key intermediate, mass spectrometry is used to verify the identity of each compound.
For averufin, high-resolution mass spectrometry provides a precise mass measurement. The protonated molecule of averufin ([M+H]+) is detected at a precursor m/z of 369.0963. nih.gov This technique is critical in distinguishing between compounds with similar nominal masses. Desorption chemical ionization mass spectrometry has also been employed to confirm the identity of averufin in fungal extracts, showing a clear M+1 peak at 369, corresponding to the molecular weight of averufin. researchgate.net
Theoretically, the molecular mass of this compound would be determined by adding the mass of two methyl groups (CH₃) and subtracting the mass of two hydrogen atoms from the molecular weight of averufin. This would result in an expected molecular weight that could be precisely confirmed using high-resolution mass spectrometry.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for Averufin and this compound
| Compound | Formula | Exact Mass | Expected [M+H]⁺ Ion (m/z) |
| Averufin | C₂₀H₁₆O₇ | 368.0896 | 369.0969 |
| This compound | C₂₂H₂₀O₇ | 396.1209 | 397.1282 |
Data for Averufin is based on existing literature. massbank.eu Data for this compound is theoretical.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy is instrumental in analyzing the chromophoric system of anthraquinone-derived compounds like averufin. The extended conjugation in the averufin molecule results in characteristic absorption maxima in the UV-Vis spectrum. While specific UV-Vis data for this compound is not published, it is expected to have a spectrum similar to that of averufin due to the preservation of the core chromophore. Any slight shifts in the absorption maxima would be attributable to the electronic effects of the ether functional groups.
For comparison, biliverdin (B22007) dimethyl ester, another complex organic molecule, exhibits distinct UV-Vis maxima at 376 and 666 nm, which are comparable to its parent compound, biliverdin. researchgate.net This suggests that methylation of hydroxyl groups may only cause minor shifts in the spectrum.
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. In the case of averufin, the IR spectrum would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. For the hypothetical this compound, the broad -OH stretching band would be absent and replaced by characteristic C-O-C stretching vibrations of the ether linkages, typically found in the 1050-1250 cm⁻¹ region for phenyl alkyl ethers. acs.org The carbonyl and aromatic absorptions would remain largely unchanged.
Table 2: Expected Infrared Absorption Bands for Averufin and this compound
| Functional Group | Averufin (Expected) | This compound (Expected) |
| O-H Stretch (phenolic) | ~3400 cm⁻¹ (broad) | Absent |
| C-H Stretch (aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H Stretch (aliphatic) | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ |
| C=O Stretch (quinone) | ~1650-1630 cm⁻¹ | ~1650-1630 cm⁻¹ |
| C=C Stretch (aromatic) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| C-O Stretch (ether) | Present | ~1250 cm⁻¹ and ~1050 cm⁻¹ (more prominent) |
This table is based on general IR spectroscopy principles and data for related compounds.
Chromatographic Techniques for Quantitative Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of mycotoxins, including averufin and other aflatoxin precursors. HPLC methods, often coupled with fluorescence or mass spectrometry detectors, provide high sensitivity and selectivity for the detection and quantification of these compounds in complex matrices.
For the analysis of aflatoxins and their intermediates, reversed-phase HPLC is commonly used. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water, methanol, and/or acetonitrile (B52724). lctech.de Detection can be performed using a Diode Array Detector (DAD) for UV-Vis absorbance or a Fluorescence Detector (FLD) for compounds that fluoresce. nih.gov For enhanced sensitivity with fluorescence detection, a post-column derivatization step can be employed. lctech.de
A quantitative HPLC method for this compound would need to be developed and validated. This would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation from other components in a sample. A calibration curve would be generated using standards of known concentration to enable accurate quantification. The retention time of this compound would be expected to differ from that of averufin due to the change in polarity from the methylation of the hydroxyl groups.
Table 3: Hypothetical HPLC Parameters for the Analysis of Averufin and this compound
| Parameter | Averufin | This compound (Hypothetical) |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Water:Methanol:Acetonitrile gradient | Water:Methanol:Acetonitrile gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | DAD (e.g., 254, 365 nm), FLD (Ex/Em specific) | DAD (e.g., 254, 365 nm), FLD (Ex/Em specific) |
| Retention Time | Dependent on exact conditions | Expected to be longer than averufin |
Biological and Biochemical Activities of Averufin Dimethyl Ether
Investigation of Mitochondrial Respiration Modulation
Studies utilizing isolated rat liver mitochondria have been instrumental in elucidating the impact of averufin (B1665840) dimethyl ether on cellular energy metabolism. These investigations have revealed a clear inhibitory role, distinguishing it from the uncoupling activity of averufin.
Averufin dimethyl ether does not uncouple oxidative phosphorylation. nih.gov In contrast to uncoupling agents that dissipate the proton gradient across the inner mitochondrial membrane, this compound does not exhibit such activity. nih.gov Its primary effect is the inhibition of electron transport, which subsequently halts ATP synthesis. This was demonstrated in experiments where the addition of this compound to isolated mitochondria did not result in an increased rate of oxygen consumption in the absence of ADP (state 4 respiration), a hallmark of uncoupling.
The most pronounced effect of this compound on mitochondrial respiration is the inhibition of state 3 respiration. nih.gov State 3 respiration is the active state of respiration, occurring in the presence of substrate and ADP, where electron transport is tightly coupled to ATP synthesis. This compound directly interferes with this process, leading to a decrease in the rate of oxygen consumption. nih.gov This inhibition indicates a blockage in the electron transport chain, preventing the normal flow of electrons and the associated pumping of protons. The inhibitory effect of this compound on state 3 respiration is not relieved by the subsequent addition of uncoupling agents like 2,4-dinitrophenol (B41442) or even its parent compound, averufin, further confirming its role as a respiratory chain inhibitor rather than an uncoupler. nih.gov
The biological activity of this compound is best understood in comparison to its parent compound, averufin, and classical uncoupling agents. Averufin is a potent uncoupler of oxidative phosphorylation, causing a significant increase in state 4 respiration and a decrease in the P/O ratio (a measure of the efficiency of oxidative phosphorylation). nih.gov In one study, averufin caused a 50% uncoupling at a concentration of approximately 1.5 microM. nih.gov Conversely, this compound does not possess this uncoupling capability. nih.gov While averufin's primary action is to disrupt the proton gradient, this compound's action is to block the electron transport chain itself. This fundamental difference in their mechanism of action highlights the critical role of the chemical structure in determining their effects on mitochondrial function.
| Compound | Effect on Oxidative Phosphorylation | Effect on State 3 Respiration |
| This compound | No uncoupling effect | Inhibition |
| Averufin | Potent uncoupling effect | Inhibition at higher concentrations |
| 2,4-Dinitrophenol | Uncoupling agent | Stimulates respiration (in coupled mitochondria) |
Structure-Activity Relationship (SAR) Studies
The contrasting biological activities of averufin and this compound provide a clear basis for understanding the structure-activity relationships of this class of anthraquinones. The key structural difference between these two compounds—the methylation of the phenolic hydroxyl groups—is directly responsible for their divergent effects on mitochondrial respiration.
The methylation of the two phenolic hydroxyl groups in averufin to form this compound completely abolishes the uncoupling activity. nih.gov This chemical modification transforms the molecule from a potent uncoupler into an inhibitor of state 3 respiration. nih.gov This demonstrates that the presence of free phenolic hydroxyl groups is an absolute requirement for the uncoupling effect. The methylation not only removes the functional groups responsible for uncoupling but also alters the electronic and steric properties of the molecule, leading to its newfound inhibitory function.
The phenolic hydroxyl groups in averufin are crucial for its ability to act as a protonophore, the mechanism underlying its uncoupling activity. These groups can accept and donate protons, allowing them to shuttle protons across the inner mitochondrial membrane and dissipate the proton motive force. By methylating these hydroxyl groups, this proton-carrying capacity is eliminated. The resulting this compound, lacking these ionizable groups, is unable to uncouple oxidative phosphorylation. nih.gov Instead, its interaction with the mitochondrial respiratory chain components leads to an inhibition of electron flow. This underscores the principle that subtle changes in the chemical structure of a molecule can lead to profound differences in its biological function.
| Compound | Chemical Feature | Biological Activity |
| Averufin | Contains phenolic hydroxyl groups | Uncoupler of oxidative phosphorylation |
| This compound | Phenolic hydroxyl groups are methylated | Inhibitor of state 3 respiration |
Comparative Bioactivity with Parent Averufin and Other Anthraquinone (B42736) Derivatives
The biological and biochemical activities of this compound are best understood when compared directly with its parent compound, averufin, and other structurally related anthraquinone derivatives. Research indicates that the methylation of the hydroxyl groups in the averufin structure significantly alters its biological effects.
Comparison with Parent Averufin
The most pronounced difference in bioactivity between this compound and averufin is observed in their effects on mitochondrial respiration. nih.gov A study examining their impact on isolated rat liver mitochondria revealed starkly contrasting mechanisms of action. Averufin acts as a potent uncoupler of oxidative phosphorylation, causing a 50% uncoupling at a concentration of approximately 1.5 µM. nih.gov This uncoupling effect disrupts the normal process of ATP synthesis in mitochondria.
In direct contrast, this compound does not exhibit any uncoupling activity. nih.gov Instead, it inhibits state 3 respiration of the mitochondria. nih.gov This inhibition could not be reversed by the addition of known uncoupling agents like 2,4-dinitrophenol or even by averufin itself, indicating a distinct and inhibitory mode of action at the mitochondrial level. nih.gov This fundamental difference highlights the critical role of the free hydroxyl groups in the parent averufin molecule for its uncoupling activity.
Comparison with Other Anthraquinone Derivatives
When compared to a broader range of anthraquinone derivatives, this compound (also referred to as 6,8-O,O′-dimethyl-averufin in some literature) appears to have attenuated bioactivity. For instance, while many anthraquinones isolated from fungi exhibit antimicrobial or cytotoxic properties, this compound has been reported to show no antimicrobial or anti-neuroinflammatory effects. nih.gov
This reduction in activity due to dimethylation is a recurring theme among related compounds. For example, the parent compound averantin (B1666156) displays promising antibacterial activity against several strains of Gram-positive bacteria, including Streptococcus pyogenes and Staphylococcus aureus. nih.gov However, its O,O'-dimethylated derivative showed decreased antibacterial activity, being only weakly active against E. coli and inactive against S. aureus. nih.gov This suggests that the methylation of hydroxyl groups, as seen in this compound, can significantly diminish the antimicrobial potential of the anthraquinone scaffold.
Other related anthraquinones, such as averantin and nidurufin, which are also precursors in the aflatoxin biosynthetic pathway, have demonstrated strong cytotoxicity against various human solid tumor cell lines, including A-549 (lung), SK-OV-3 (ovary), SK-MEL-2 (skin), XF-498 (central nervous system), and HCT-15 (colon), with IC50 values ranging from 0.41 to 4.61 μg/mL. mdpi.comnih.gov This contrasts with the reported lack of specific bioactivities for this compound. nih.gov
The table below summarizes the comparative biological activities of this compound, its parent compound averufin, and other related anthraquinones.
| Compound | Effect on Mitochondrial Respiration | Antimicrobial Activity | Cytotoxic Activity |
|---|---|---|---|
| This compound | Inhibits state 3 respiration; no uncoupling effect. nih.gov | Reported to have no activity. nih.gov | Not reported in sources. |
| Averufin | Potent uncoupler of oxidative phosphorylation. nih.gov | Data not specified in sources. | Precursor to aflatoxin B1. nih.gov |
| Averantin | Data not specified in sources. | Active against Gram-positive bacteria (S. pyogenes, S. aureus). nih.gov | Strong activity against 5 human tumor cell lines. mdpi.com |
| Nidurufin | Data not specified in sources. | Data not specified in sources. | Strong activity against 5 human tumor cell lines. mdpi.com |
Future Directions and Emerging Research Avenues
Advanced Enzymatic and Protein Engineering for Biosynthetic Pathways
The biosynthesis of averufin (B1665840) from acetate (B1210297) involves a cascade of enzymatic reactions catalyzed by a suite of enzymes, including a complex polyketide synthase (PKS) and various tailoring enzymes like P450 monooxygenases and dehydrogenases. mdpi.comnih.gov Future research will increasingly focus on the engineering of these enzymes to enhance or alter their function. nih.gov
Key Research Thrusts:
Rational Enzyme Design: By identifying key amino acid residues in the active sites of enzymes like cytochrome P450 monooxygenases, which are crucial for averufin synthesis, researchers can modify their substrate specificity and catalytic efficiency. kyushu-u.ac.jpnih.gov This could enable the conversion of averufin into novel, less toxic, or more valuable compounds.
Directed Evolution: This technique involves creating large libraries of enzyme variants and screening for desired properties. It can be used to improve the stability and activity of biosynthetic enzymes under industrial fermentation conditions. youtube.com For instance, engineering the PKS responsible for the polyketide backbone could lead to the synthesis of novel anthraquinone (B42736) scaffolds.
Chimeric Enzymes: Creating hybrid P450 enzymes by fusing domains from different fungal P450s can generate biocatalysts with novel functionalities for modifying the averufin structure. kyushu-u.ac.jp
| Enzyme Class | Gene (example) | Role in Averufin Pathway Context | Potential Engineering Goal |
| Polyketide Synthase | pksA | Forms the initial polyketide backbone. mdpi.com | Alter chain length or cyclization to produce novel scaffolds. |
| P450 Monooxygenase | avnA | Catalyzes the conversion of averantin (B1666156) to 5'-hydroxyaverantin (B15418084). mdpi.comresearchgate.net | Enhance catalytic rate or introduce novel hydroxylation patterns. |
| Alcohol Dehydrogenase | adhA | Involved in the conversion of 5'-hydroxyaverantin to averufin. mdpi.commdpi.com | Improve stability or alter substrate specificity for averufin analogs. |
| Cyclase | vbs | Catalyzes ring closure steps downstream of averufin. nih.gov | Modify cyclization patterns to create different polycyclic structures. |
Computational Modeling and Molecular Dynamics Simulations of Compound-Target Interactions
Computational approaches are becoming indispensable for understanding the complex machinery of secondary metabolism at a molecular level. mdpi.comjournalcrd.org Molecular dynamics (MD) simulations, in particular, provide a virtual microscope to observe the dynamic behavior of enzymes and their interactions with substrates like averufin. mdpi.com
Key Applications:
Enzyme Mechanism Elucidation: MD simulations can model the entire catalytic cycle of enzymes in the averufin pathway, revealing transition states and intermediates that are difficult to capture experimentally. nih.gov This is crucial for understanding how a PKS iteratively builds the polyketide chain. nih.gov
Predicting Mutation Effects: In silico modeling can predict how specific mutations will affect an enzyme's structure, stability, and function before undertaking laborious laboratory experiments. nih.gov This accelerates the process of rational protein engineering.
Ligand Binding and Channeling: Simulations can reveal the precise binding modes of averufin and its precursors within enzyme active sites and explore how intermediates are channeled between enzymes in the biosynthetic cluster, a process critical for efficiency and preventing unwanted side reactions. nih.gov
Synthetic Biology Approaches for Tailored Production of Averufin Dimethyl Ether and Analogs
Synthetic biology combines principles of engineering and biology to design and construct new biological parts, devices, and systems. nih.govyoutube.com This field offers powerful tools for harnessing and re-engineering the averufin biosynthetic pathway. nih.gov
Key Strategies:
Heterologous Expression: The entire multi-gene biosynthetic cluster for aflatoxin precursors can be transferred from its native Aspergillus host into a more tractable chassis organism, such as Saccharomyces cerevisiae (yeast). nih.gov This allows for easier genetic manipulation and optimization of production away from the toxic end-products.
Pathway Refactoring: By redesigning gene expression using synthetic promoters and terminators, researchers can fine-tune the levels of each enzyme in the pathway. nih.gov This can be used to deliberately accumulate specific intermediates like averufin or to channel metabolic flux towards the production of a desired analog like this compound.
CRISPR-Cas9 Genome Editing: The precision of CRISPR/Cas9 allows for rapid and targeted modifications to the biosynthetic gene cluster. nih.gov This can be used to knock out genes downstream of averufin to ensure its accumulation or to introduce new genes (e.g., for a methyltransferase) to produce derivatives.
Exploration of Ecological Roles in Fungal Interactions beyond Mycotoxin Production
While aflatoxins are known for their toxicity, the ecological roles of their biosynthetic intermediates, including averufin, are not well understood. researchgate.net These compounds are not merely steps in a production line but likely have functions that contribute to the fungus's survival and competitive ability in its natural environment.
Recent research suggests that many fungal secondary metabolites play roles in defense, communication, and interactions with other organisms. elifesciences.orgmdpi.com The production of pigmented anthraquinones like averufin precursors could offer protection against UV radiation or oxidative stress. researchgate.net Furthermore, these compounds may act as deterrents to fungivorous predators like insects and other soil arthropods. elifesciences.org
Future studies will likely employ co-culture experiments, where aflatoxin-producing fungi are grown with competing bacteria, other fungi, or predators. researchgate.net By analyzing the spatial and temporal production of averufin and other intermediates during these interactions, researchers can begin to decipher their specific ecological functions. This knowledge is crucial for understanding why these complex metabolic pathways have evolved and are maintained in nature.
Development of Novel Spectroscopic Probes for In Situ Biosynthetic Pathway Monitoring
A significant challenge in studying fungal metabolism is observing the production of specific compounds in real-time and within living cells or colonies. The development of novel spectroscopic and imaging techniques is a key emerging research area.
Future Technologies:
Fluorescent Biosensors: Genetically encoded fluorescent biosensors could be engineered to respond to the presence of averufin or its precursors. nih.gov These sensors, based on transcription factors that naturally regulate the pathway, could provide a visual readout of pathway activity inside the fungal hyphae.
Raman Spectroscopy and Mass Spectrometry Imaging: Advanced imaging techniques can map the chemical composition of a fungal colony without the need for destructive extraction. This would allow researchers to visualize the precise location of averufin accumulation, for instance, in specialized cell structures or in regions of interaction with other microbes.
Custom Spectroscopic Probes: The design of synthetic fluorescent probes that specifically bind to averufin could enable its visualization in living systems. mdpi.com These probes could be designed to change their fluorescent properties upon binding, allowing for sensitive and specific detection.
Q & A
Basic Research Questions
Q. What are the established laboratory methods for synthesizing Averufin dimethyl ether, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves catalytic distillation or fixed-bed reactors. For example, catalytic distillation using solid ion-exchange resin catalysts achieves >99.5% methanol conversion and >99.9% purity by optimizing temperature, pressure, and catalyst-bed configuration . Fixed-bed reactors require parametric studies (e.g., residence time, CO₂-rich feedstocks) to balance yield and selectivity, with kinetic models guiding temperature and pressure adjustments .
Q. Which analytical techniques are critical for characterizing this compound and its oxidation products?
- Methodological Answer : Gas chromatography (GC) quantifies major products like formaldehyde and CO, while continuous-wave cavity ring-down spectroscopy (cw-CRDS) detects trace intermediates (e.g., H₂O₂) at low concentrations. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) validate molecular structure and purity .
Q. How do thermodynamic properties (e.g., viscosity, phase behavior) influence experimental design for dimethyl ether studies?
- Methodological Answer : Viscosity measurements using vibrating-wire viscometers (243–373 K, up to 30 MPa) inform reactor flow dynamics, while thermochemical data (e.g., enthalpy of formation) guide energy balance calculations in process simulations. Saturated liquid equations and multiparameter formulations correlate experimental viscosity data with ±2–3% uncertainty .
Advanced Research Questions
Q. How can discrepancies between experimental data and kinetic model predictions in low-temperature oxidation studies be resolved?
- Methodological Answer : Discrepancies arise from incomplete sub-mechanisms (e.g., methyl formate pathways) or overestimated rate constants. Solutions include:
- Quantum calculations to refine rate constants for critical reactions (e.g., H-atom abstraction, O₂ addition).
- Sensitivity analysis to identify dominant pathways (e.g., CH₃OCH₂O₂ decomposition) and adjust branching ratios.
- Validation against flow reactor, shock tube, and rapid compression machine data to improve model robustness .
Q. What strategies optimize reactor design for dimethyl ether synthesis from CO₂-rich feedstocks?
- Methodological Answer : Model-based optimization integrates kinetic models with reactor geometry:
- Fixed-bed reactors use lumped kinetic models parametrized with 240+ experimental data points to balance CO₂ conversion and DME selectivity.
- Self-heating steam reformers leverage exothermic reactions to reduce energy input, validated via computational fluid dynamics (CFD) and pilot-scale trials .
Q. How does the low-temperature oxidation mechanism of dimethyl ether differ from hydrocarbons like propane, and what are the implications for combustion studies?
- Methodological Answer : Unlike propane, dimethyl ether exhibits early low-temperature reactivity (500–780 K) due to:
- Absence of inhibiting reactions (e.g., olefin + HO₂● formation).
- Dominance of CH₃OCH₂O₂ radical pathways , promoting chain branching.
- Experimental validation via jet-stirred reactors (JSR) and speciation data highlights these differences, requiring tailored models for accurate emission predictions .
Q. What role does methyl formate play in dimethyl ether oxidation, and how is its sub-mechanism integrated into kinetic models?
- Methodological Answer : Methyl formate is a key intermediate formed via CH₃OCH₂O₂ radical decomposition. Its sub-mechanism includes:
- H-atom abstraction by OH/HO₂ radicals.
- Theoretical rate constants for 1,3-dioxetane decomposition to formaldehyde.
- Cross-validation with shock tube and flame data reduces uncertainties in predicted mole fractions (e.g., factor of 4 underestimation in flow reactors) .
Data Analysis and Contradiction Resolution
Q. How should researchers address contradictions in reported activation energies for dimethyl ether decomposition?
- Methodological Answer :
- Systematic benchmarking against multiple datasets (e.g., JSR, shock tubes) isolates experimental artifacts (e.g., temperature shifts).
- Uncertainty quantification via quasi-random sampling of rate constants (576 parameters) identifies error margins (±5–15% for key species).
- Spearman Rank Correlation pinpoints reactions with high sensitivity (e.g., CH₃OCH₃ + OH → CH₃OCH₂ + H₂O) for refinement .
Q. What experimental and computational approaches validate dimethyl ether’s suitability as a hydrogen carrier?
- Methodological Answer :
- Steam reforming efficiency is tested via fixed-bed reactors with Ni/Cu-ZnO catalysts, measuring H₂ yield at varying O:C ratios.
- Techno-economic analysis combines life-cycle assessment (LCA) and process simulations to compare biomass-derived DME with fossil-based routes.
- Solid oxide fuel cell (SOFC) trials confirm >60% efficiency using DME-derived syngas .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
